

FR900359 solubility issues and best practices

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Compound of Interest		
Compound Name:	FR900359	
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FR900359 Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of **FR900359**, a potent and selective inhibitor of the $G\alpha q/11$ protein family.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is **FR900359** and what is its primary mechanism of action?

A1: **FR900359** is a macrocyclic depsipeptide isolated from the plant Ardisia crenata that functions as a highly potent and selective inhibitor of the G α q/11 family of G proteins (specifically G α q, G α 11, and G α 14).[1][2][3] It acts as a guanine nucleotide dissociation inhibitor (GDI).[1][4] By binding to the G α q subunit, **FR900359** prevents the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP), which is a critical step for G protein activation.[1][4] This effectively locks the G protein in its inactive, GDP-bound state, thereby blocking downstream signaling pathways, such as the activation of phospholipase C- β (PLC- β).[1][5]

Q2: What are the recommended solvents for dissolving **FR900359**?

A2: **FR900359** has high solubility in Dimethyl Sulfoxide (DMSO) and ethanol.[1] It is also reported to be soluble in chloroform.[3] For experimental purposes, DMSO is commonly used to prepare concentrated stock solutions (e.g., 1 mM), which can then be diluted into aqueous



buffers or cell culture media.[1][6] Some suppliers may also provide **FR900359** as a solution in acetonitrile.[6]

Q3: I am having trouble getting FR900359 to dissolve completely. What should I do?

A3: If you encounter solubility issues, consider the following troubleshooting steps:

- Use a recommended solvent: Ensure you are using a high-purity, anhydrous solvent like DMSO or ethanol.
- Gentle warming: Briefly warm the solution to 37°C to aid dissolution.
- Vortexing/Sonication: Mix thoroughly by vortexing. If crystals persist, brief sonication can help break them up and facilitate dissolution.
- Prepare fresh solutions: Although stock solutions are stable, it is best practice to use freshly
 prepared solutions or solutions that have been stored correctly and have not undergone
 multiple freeze-thaw cycles.

Q4: How should I store **FR900359** powder and stock solutions?

A4: The solid, crystalline form of **FR900359** should be stored at -20°C for long-term stability (≥ 2 years).[3][6] A 1 mM stock solution in DMSO can be stored at 4°C for extended periods without significant loss of activity.[1] For longer-term storage of stock solutions, aliquoting and storing at -20°C is recommended to avoid repeated freeze-thaw cycles.[6]

Q5: How stable is **FR900359** under different experimental conditions?

A5: **FR900359** exhibits high chemical stability under acidic (simulated gastric fluid, pH 1) and mildly alkaline (pH 9) conditions.[1][7][8] However, its stability is compromised under strongly alkaline conditions (pH 11), where about 25% of the compound may degrade over 4 hours.[1] [7][8] It is also important to note that **FR900359** is rapidly metabolized by liver microsomes, with a very short half-life, which can be a consideration for in vivo applications.[7][8]

Quantitative Solubility and Physicochemical Data

The following table summarizes key quantitative data for **FR900359**.



Parameter	Value	Solvent/Condition	Notes
Solubility	High	DMSO, Ethanol	Recommended for preparing stock solutions.[1]
Soluble	Chloroform	As reported by chemical suppliers.[3]	
Kinetic Solubility	189 ± 17 μM	Phosphate-Buffered Saline (PBS) with 1% DMSO	Represents solubility in an aqueous buffer system.[7][8]
Molecular Weight	~1002.17 g/mol	N/A	[3][6]
Calculated logP	1.86	N/A	Indicates moderate lipophilicity.[7][8]
Storage (Solid)	-20°C	N/A	Stable for ≥ 2 years. [3]
Storage (1 mM Stock)	4°C	DMSO	Stable for long periods.[1]

Experimental Protocols

Protocol 1: Preparation of a 1 mM Stock Solution in DMSO

- Weigh the Compound: Accurately weigh out the desired amount of FR900359 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mM solution, weigh out 1.002 mg of FR900359.
- Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
- Dissolve: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
- Storage: Store the 1 mM stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

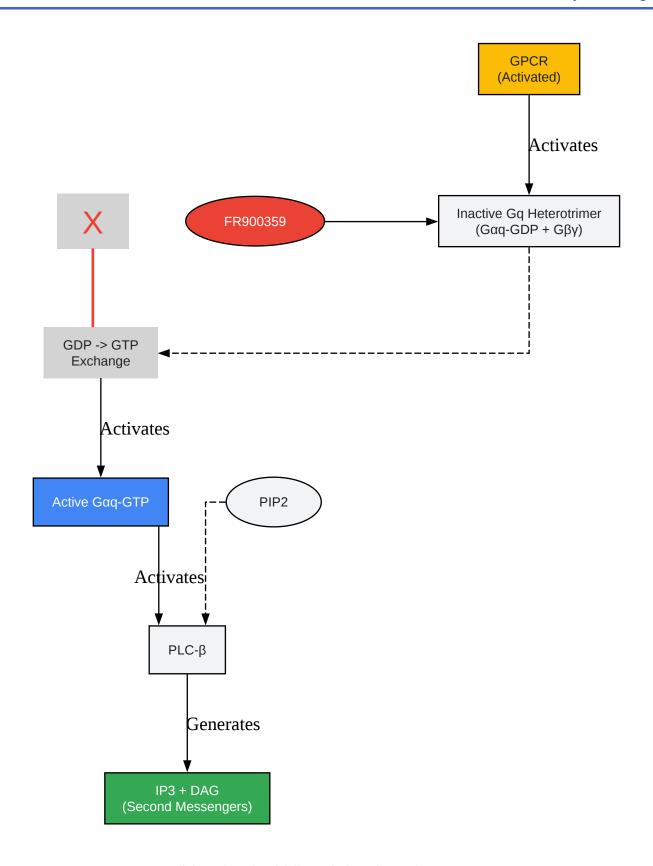


Protocol 2: Preparation of Aqueous Working Solutions

- Thaw Stock Solution: If stored at -20°C, thaw the 1 mM DMSO stock solution at room temperature.
- Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer (e.g., cell culture medium or PBS).
- Perform Dilution: Add the calculated volume of the DMSO stock solution to your final aqueous buffer. It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.
- Final DMSO Concentration:Crucial: Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Run a vehicle control with the same final concentration of DMSO.

Visualizations Signaling Pathway Diagram



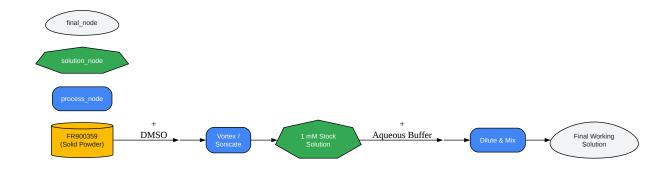


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Caption: Inhibition of the Gq signaling pathway by FR900359.



Experimental Workflow Diagram



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Caption: Workflow for preparing **FR900359** working solutions.

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